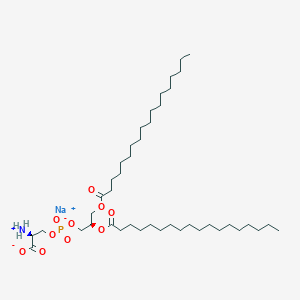
Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate
Overview
Description
The compound is a type of phospholipid, which are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers . Phospholipids contain a phosphate group in their molecules, often with a choline group attached, and can form either liposomes, bilayer sheets, micelles, or lamellar structures, depending on their specific chemical characteristics .
Molecular Structure Analysis
The molecular structure of phospholipids is typically composed of a hydrophilic “head” containing a phosphate group, and two hydrophobic “tails” derived from fatty acids . The specific structure of this compound would depend on the nature of the fatty acids and the presence of any additional functional groups.Chemical Reactions Analysis
Phospholipids can participate in a variety of chemical reactions, particularly those involving the hydrolysis of ester bonds. They can also undergo exchange reactions with other phospholipids under the action of phospholipases .Physical And Chemical Properties Analysis
Phospholipids are typically amphipathic, meaning they have both hydrophilic and hydrophobic regions . This allows them to form various structures in aqueous solutions, such as micelles and lipid bilayers . The exact physical and chemical properties of this compound would depend on its specific structure.Scientific Research Applications
Preparation of Lipid-Mixing Vesicles
This compound has been used in the preparation of lipid-mixing vesicles . These vesicles are often used in studies of membrane fusion and lipid bilayer interactions.
Formation of Liposomes
It has also been used in the formation of liposomes . Liposomes are spherical vesicles with at least one lipid bilayer, which are used as a vehicle for administration of nutrients and pharmaceutical drugs.
Creation of Artificial Membranes
The compound is used in the creation of artificial membranes . These membranes can be used in a variety of research applications, including the study of membrane proteins and the development of biosensors.
Study of Phase Transitions in Cholesterol-Phospholipid Mixtures
In a study of phase transitions in cholesterol-phospholipid mixtures, cholesterol was found to be much less miscible with DSPS in the gel phase than the liquid crystal phase .
Research on Hippo Pathway Regulation
This compound has been used in research on Hippo pathway regulation . The Hippo pathway is a signaling pathway that controls organ size in animals through the regulation of cell proliferation and apoptosis.
Research on Systemic Lupus Erythematosus
It has been used in research on systemic lupus erythematosus . In this context, it was loaded into gold nanocages for attenuating the progression of murine systemic lupus erythematosus .
Use in Nonviral DNA Vectors
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium can be used in lipid mixtures with DOPC and DOPE as effective nontoxic and nonviral DNA vectors .
Use in Surface Plasmon Resonance (SPR) Technique
This compound has been used to evaluate its affinity to cytochrome c using surface plasmon resonance (SPR) technique . SPR is a technique used to measure the refractive index near a sensor surface.
Mechanism of Action
Target of Action
It’s known that this compound is a type of phospholipid , which are major components of all cell membranes and play crucial roles in cellular functions.
Mode of Action
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt, as a phospholipid, is commonly used as a component of liposome formulations and drug delivery systems . It has unique chemical properties that make it an effective tool for encapsulating drugs and delivering them to specific targets in the body . It acts as a stabilizer and emulsifier, which can improve the solubility and bioavailability of drugs .
Pharmacokinetics
As a component of liposome formulations, it can enhance the bioavailability of encapsulated drugs by improving their solubility .
Action Environment
The action, efficacy, and stability of 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt can be influenced by various environmental factors. For instance, in a study of phase transitions in cholesterol-phospholipid mixtures, cholesterol was found to be much less miscible with DSPS in the gel phase than the liquid crystal phase . This suggests that the lipid environment can impact the behavior of this phospholipid.
Future Directions
properties
IUPAC Name |
sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRBMGBLPUBGJL-MBAWARMDSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NNaO10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677076 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
814.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt | |
CAS RN |
321595-13-5 | |
| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



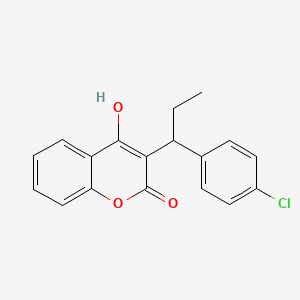
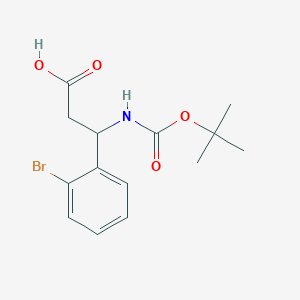
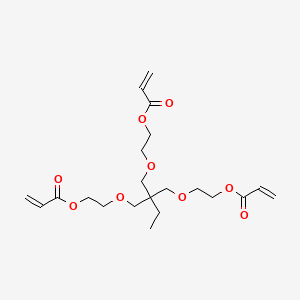
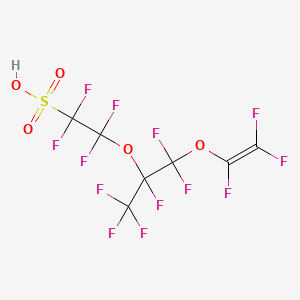
![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)

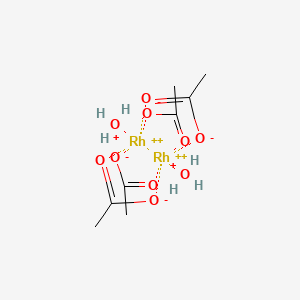
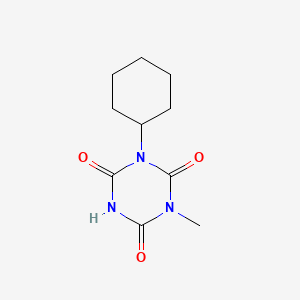
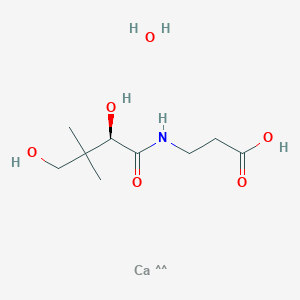
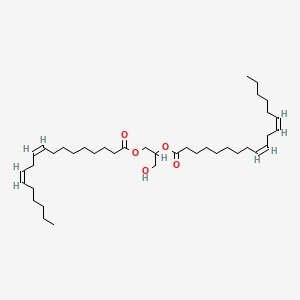
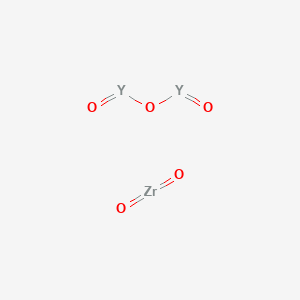

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
![Sodium (2R)-3-(hexadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl hydrogen phosphate](/img/structure/B6595518.png)